molecular formula C20H21N3O2 B14092345 (5E)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(3,4-dimethylphenyl)-1,2-dihydropyrazole-3-carboxamide

(5E)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(3,4-dimethylphenyl)-1,2-dihydropyrazole-3-carboxamide

Cat. No.: B14092345
M. Wt: 335.4 g/mol
InChI Key: DQERMNQSYYJNEK-UHFFFAOYSA-N
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Description

(5E)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(3,4-dimethylphenyl)-1,2-dihydropyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a cyclohexadienone moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(3,4-dimethylphenyl)-1,2-dihydropyrazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclohexadienone moiety: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the carboxamide group: This can be done through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexadienone moiety.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological activity: Compounds with similar structures are often investigated for their potential as pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.

Medicine

    Drug development: The compound could be a lead compound in the development of new drugs targeting specific biological pathways.

Industry

    Materials science: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (5E)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(3,4-dimethylphenyl)-1,2-dihydropyrazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(3,4-dimethylphenyl)-1,2-dihydropyrazole-3-carboxamide: can be compared to other pyrazole derivatives, cyclohexadienone compounds, and carboxamides.

Uniqueness

    Structural uniqueness: The combination of the pyrazole ring, cyclohexadienone moiety, and carboxamide group in a single molecule is relatively unique and may confer specific chemical and biological properties.

    Functional uniqueness: The compound’s specific reactivity and potential biological activity could distinguish it from other similar compounds.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-11-5-7-15(9-13(11)3)21-20(25)18-10-17(22-23-18)16-8-6-12(2)14(4)19(16)24/h5-10,24H,1-4H3,(H,21,25)(H,22,23)

InChI Key

DQERMNQSYYJNEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=C(C(=C(C=C3)C)C)O)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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